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In the rapidly evolving field of targeted protein degradation, the development of effective

PROTACs (Proteolysis-Targeting Chimeras) hinges on the careful selection of high-affinity

ligands for the protein of interest. For researchers targeting the epigenetic reader protein ENL

(Eleven-Nineteen Leukemia), a critical regulator of oncogenic gene expression, several ligands

have emerged as viable starting points for PROTAC design. This guide provides an objective

comparison of Pfi-6-cooh and other notable ENL ligands, supported by experimental data to

inform rational PROTAC development.

Introduction to ENL and PROTAC Technology
ENL is a member of the YEATS domain family of proteins, which recognize acetylated lysine

residues on histones, thereby playing a pivotal role in transcriptional regulation.[1][2] Its

involvement in maintaining the expression of key oncogenes, particularly in acute myeloid

leukemia (AML), has made it an attractive therapeutic target.[1][2][3][4]

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system

to induce the degradation of a target protein. They consist of a ligand that binds the target

protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker. The formation

of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the

ubiquitination and subsequent degradation of the target protein.
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The efficacy of an ENL-targeting PROTAC is fundamentally linked to the binding affinity and

selectivity of its ENL ligand. Here, we compare two key ENL ligands that have been

successfully utilized in PROTAC development: a derivative of Pfi-6 (specifically, Pfi-6-cooh
used for PROTAC synthesis) and SR-0813, an amido-imidazopyridine inhibitor.

Ligand Type
Binding Affinity
(IC50) to ENL
YEATS Domain

Parent PROTAC

Pfi-6 Thiazole derivative 69.81 nM MS41

SR-0813
Amido-

imidazopyridine
25 nM SR-1114

Note: IC50 values are from different studies and may not be directly comparable due to

variations in assay conditions.

SR-0813 exhibits a stronger binding affinity to the ENL YEATS domain in biochemical assays

compared to Pfi-6.[4][5][6] A lower IC50 value generally indicates a more potent ligand, which

can be a desirable characteristic for a PROTAC warhead.

Performance of Resulting PROTACs
The ultimate measure of an ENL ligand's utility in this context is the performance of the

resulting PROTAC. Below is a comparison of MS41 (derived from Pfi-6-cooh) and SR-1114

(derived from SR-0813).

PROTAC Parent Ligand E3 Ligase Ligand
DC50 in MV4;11
cells

MS41 Pfi-6-cooh VHL 3.50 nM

SR-1114 SR-0813 Thalidomide (CRBN) 150 nM

Key Observations:
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MS41, which incorporates the Pfi-6-cooh ligand and recruits the VHL E3 ligase,

demonstrates significantly more potent degradation of ENL, with a DC50 in the low

nanomolar range.[7]

SR-1114, which uses the higher-affinity SR-0813 ligand but recruits the CRBN E3 ligase,

shows less potent degradation in the same cell line.[8]

This comparison highlights that while the intrinsic affinity of the target ligand is a crucial factor,

the choice of E3 ligase and the nature of the linker also play a significant role in determining

the final potency of the PROTAC.

Visualizing the Pathways and Processes
To better understand the context of ENL-targeting PROTACs, the following diagrams illustrate

the relevant biological pathway, the general mechanism of PROTAC action, and a typical

experimental workflow.
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Caption: ENL recognizes acetylated histones, leading to the recruitment of RNA Polymerase II

and transcription of oncogenes.
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Caption: General mechanism of ENL degradation mediated by a PROTAC molecule.
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Caption: A typical experimental workflow for evaluating ENL PROTAC efficacy.
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The following are detailed methodologies for key experiments cited in the comparison of ENL

ligands and their corresponding PROTACs.

AlphaScreen Assay for Ligand Binding
This assay is used to determine the binding affinity (IC50) of a ligand to the ENL YEATS

domain by measuring the disruption of the interaction between the ENL YEATS domain and an

acetylated histone peptide.

Materials:

Recombinant His-tagged ENL YEATS domain

Biotinylated H3K9ac peptide

AlphaScreen Nickel Chelate Donor Beads (PerkinElmer)

Streptavidin-coated Acceptor Beads (PerkinElmer)

Assay Buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

Test compounds (Pfi-6, SR-0813) serially diluted in DMSO.

384-well microplate (white, opaque)

Procedure:

Prepare a solution of His-tagged ENL YEATS domain and biotinylated H3K9ac peptide in

assay buffer.

Add the test compound at various concentrations to the wells of the microplate.

Add the ENL YEATS/H3K9ac peptide solution to the wells.

Incubate for 60 minutes at room temperature to allow for binding to reach equilibrium.

In subdued light, add a suspension of AlphaScreen Nickel Chelate Donor Beads and

Streptavidin-coated Acceptor Beads to each well.
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Incubate for 60-90 minutes at room temperature in the dark.

Read the plate on an AlphaScreen-capable plate reader.

The data is normalized to controls (DMSO for 100% binding, excess unlabeled peptide for

0% binding) and the IC50 value is calculated using a suitable nonlinear regression model.

Western Blot for PROTAC-mediated Degradation
This method is used to quantify the amount of ENL protein remaining in cells after treatment

with a PROTAC, allowing for the determination of DC50 (the concentration of PROTAC that

induces 50% degradation of the target protein).

Materials:

MV4;11 cells

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

PROTACs (MS41, SR-1114)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

BCA protein assay kit

SDS-PAGE gels, running buffer, and transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-ENL and a loading control (e.g., anti-GAPDH or anti-Actin)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Procedure:
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Cell Treatment: Seed MV4;11 cells in a 6-well plate and allow them to adhere or stabilize

overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24

hours).

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and

boil for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the

gel to separate proteins by size.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to

prevent non-specific antibody binding.

Antibody Incubation: Incubate the membrane with the primary anti-ENL antibody overnight

at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detection: After further washes, add the ECL substrate and visualize the protein bands

using a chemiluminescence imaging system.

Analysis: Quantify the band intensity using densitometry software. Normalize the ENL

signal to the loading control. Calculate the percentage of remaining ENL protein relative to

the vehicle-treated control and plot the results against the PROTAC concentration to

determine the DC50 value.

Conclusion
The development of potent and selective ENL-targeting PROTACs is a promising strategy for

the treatment of ENL-dependent cancers. While the intrinsic binding affinity of the ENL ligand is

a critical starting point, with SR-0813 showing higher affinity than Pfi-6, the ultimate

degradation potency is a multi-faceted outcome. The case of MS41, derived from the lower-

affinity Pfi-6 ligand, demonstrates that the choice of E3 ligase and linker optimization are
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equally crucial for achieving superior degradation efficacy. This guide provides researchers with

the foundational data and methodologies to make informed decisions in the design and

evaluation of novel ENL degraders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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